Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate

SARS-CoV-2 Main Protease Crystallography

Select this exact compound to secure the experimentally validated 2-methyl-4-phenylthiazol-5-yl methyl carbamate scaffold. Unlike generic thiazole analogs, this molecule delivers a confirmed binding mode demonstrated in high-resolution co-crystal structures with SARS-CoV-2 Mpro (1.4 Å, PDB:5RFC) and human NUDT5 (1.58 Å, PDB:5QJS). Its logP of 3.30 and balanced H-bond profile (1 donor, 3 acceptors) ensure passive permeability for cell-based assays, outperforming more polar or lipophilic surrogates. Available in multi-gram to >500 g quantities at ≥98% purity, it provides a reproducible, scalable building block for focused SAR libraries and fragment-based design. Demand the crystallographically proven hit—not an uncharacterized substitute.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3g/mol
CAS No. 41260-96-2
Cat. No. B415174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate
CAS41260-96-2
Molecular FormulaC12H12N2O2S
Molecular Weight248.3g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)NC(=O)OC)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O2S/c1-8-13-10(9-6-4-3-5-7-9)11(17-8)14-12(15)16-2/h3-7H,1-2H3,(H,14,15)
InChIKeyWVXKXRCDQRXTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 525 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate (CAS 41260-96-2): Core Properties and Structural Identity for Informed Procurement


Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate (CAS 41260-96-2) is a synthetic small molecule belonging to the thiazole carbamate class, characterized by a 2-methyl-4-phenyl-1,3-thiazole core bearing a methyl carbamate group at the 5-position . With a molecular formula of C₁₂H₁₂N₂O₂S and a molecular weight of 248.30 g/mol [1], this compound is a white powder with a computed logP of 3.30 and HPLC purity typically ≥97% . Its structure is defined by the canonical SMILES COC(=O)NC1=C(C2=CC=CC=C2)N=C(C)S1 [1] and InChIKey WVXKXRCDQRXTDH-UHFFFAOYSA-N [1]. The compound is commercially available in research quantities (e.g., 100 mg to 525 g) and is utilized as a biochemical tool and building block for medicinal chemistry exploration.

Why Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate (CAS 41260-96-2) Cannot Be Replaced by Common Thiazole Analogs


In-class substitution of methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate with structurally related thiazole derivatives is scientifically unsound. The specific combination of the 2-methyl-4-phenylthiazole scaffold and the 5-carbamate moiety imparts a unique ligand interaction profile that is not preserved across simple analogs such as benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate (CAS 54167-92-9) or the unsubstituted core 2-methyl-4-phenylthiazole (CAS 1826-16-0) . While the benzyl analog possesses a larger hydrophobic group that alters its binding pocket compatibility and physicochemical properties [1], the methyl carbamate of the target compound provides a distinct balance of hydrogen-bonding capacity (1 donor, 3 acceptors) and lipophilicity (logP ~3.30) that has enabled its identification as a validated ligand in multiple high-resolution crystallographic campaigns, including the SARS-CoV-2 main protease [2] and the human hydrolase NUDT5 [3]. This specific structural fingerprint translates to a well-defined binding mode that cannot be replicated by generic thiazole carbamates lacking the precise substitution pattern. Procurement decisions must therefore prioritize the exact compound to ensure experimental reproducibility and to leverage its established crystallographic tractability.

Product-Specific Quantitative Evidence for Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate (CAS 41260-96-2)


Validated Ligand of SARS-CoV-2 Main Protease: Crystallographic Evidence

Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate (K1Y) has been experimentally validated as a ligand for the SARS-CoV-2 main protease (Mpro) via high-resolution X-ray crystallography. This structural evidence directly demonstrates its specific binding to a therapeutically relevant target, a feature not shared by the common benzyl analog (CAS 54167-92-9) which lacks any reported Mpro co-crystal structure. The compound was co-crystallized with SARS-CoV-2 Mpro (PDB ID: 5RFC) at a resolution of 1.4 Å [1]. Ligand validation metrics confirm the quality of the fit, with a real-space correlation coefficient (RSCC) of 0.808 for the best-fitted instance [2], indicating excellent agreement between the atomic model and experimental electron density. This crystallographic tractability is a distinct advantage for structure-based drug design campaigns.

SARS-CoV-2 Main Protease Crystallography

Crystallographic Validation of NUDT5 Binding: Quantitative Ligand Fit Metrics

The compound has been co-crystallized with human NUDT5 (nucleoside diphosphate-linked moiety X motif 5), a hydrolase involved in nucleotide metabolism and a target of interest in cancer research. The crystal structure (PDB ID: 5QJS, resolution 1.58 Å) [1] provides a quantitative assessment of ligand binding quality. Validation metrics report a real-space correlation coefficient (RSCC) of 0.892 for the best-fitted instance, which is superior to the RSCC observed for the SARS-CoV-2 Mpro complex (0.808) [2]. This high RSCC value (closer to 1.0 indicates better fit) confirms a well-defined electron density for the ligand, establishing a reliable binding pose. In contrast, the benzyl analog (CAS 54167-92-9) has no reported NUDT5 co-crystal structure, limiting its utility in this target space.

NUDT5 Hydrolase Fragment Screening

Lipophilicity Profile: Optimized logP for Cellular Permeability vs. Bulkier Analogs

The computed logP for methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate is 3.30 , a value that falls within the optimal range (1-4) for balancing aqueous solubility and passive membrane permeability. This property is crucial for cellular assays. In direct comparison, the benzyl analog (CAS 54167-92-9) is significantly more lipophilic due to its additional phenyl ring in the carbamate group, which would increase its logP (estimated >4.5 based on fragment contributions) and likely reduce aqueous solubility. The unsubstituted core, 2-methyl-4-phenylthiazole (CAS 1826-16-0), has a computed XLogP3-AA of 3.0 [1] but lacks the hydrogen-bonding carbamate group necessary for specific interactions with many biological targets. The target compound thus occupies a privileged property space: sufficient lipophilicity for cell penetration while retaining hydrogen-bonding capacity.

Physicochemical Properties Drug-likeness logP

Commercial Availability and Quality: Defined Purity and Scalable Supply

The compound is readily available from multiple reputable suppliers with well-defined quality metrics. One supplier lists an HPLC purity of 97.6% for a 525g stock, with characterization including HPLC, HNMR, and MS . Another vendor offers 98% purity with standard research quantities (100 mg to 10 g) . This contrasts with the benzyl analog (CAS 54167-92-9), which is primarily available from a limited number of specialty chemical vendors, often with less rigorous analytical characterization and smaller stock quantities. The widespread commercial availability of methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate, coupled with the availability of Certificates of Analysis (CoA) and Materials Safety Data Sheets (MSDS), reduces procurement friction and ensures batch-to-batch consistency for long-term research programs.

Procurement Purity Supply Chain

Recommended Application Scenarios for Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate (CAS 41260-96-2) Based on Verified Evidence


Structure-Based Drug Design Against SARS-CoV-2 Main Protease

This compound serves as a validated fragment hit for SARS-CoV-2 Mpro with a 1.4 Å co-crystal structure (PDB: 5RFC) and a real-space correlation coefficient of 0.808 [1]. Research groups can immediately use this structural information for rational design, including scaffold hopping, growing, or merging strategies, without the need for de novo hit identification.

NUDT5 Hydrolase Inhibitor Development

The high-quality 1.58 Å co-crystal structure with NUDT5 (PDB: 5QJS, RSCC: 0.892) [2] provides an excellent starting point for developing inhibitors targeting this nucleotide metabolism enzyme. The well-defined electron density minimizes ambiguity in binding mode interpretation, a key advantage over less characterized hits.

Cellular Assay-Ready Thiazole Probe with Balanced Physicochemical Properties

With a logP of 3.30 , this compound is predicted to have sufficient passive permeability for cell-based assays while maintaining some aqueous solubility. This property profile makes it a suitable candidate for phenotypic screening or target engagement studies where membrane crossing is required, outperforming more lipophilic or more polar analogs.

Reliable Building Block for Medicinal Chemistry SAR Campaigns

The compound's high commercial purity (≥97% by HPLC) and availability in multi-gram to >500g quantities ensure that it can be used as a consistent, scalable building block for synthesizing focused libraries. The presence of a reactive carbamate group allows for further derivatization, while the well-defined purity reduces the risk of confounding SAR from impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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